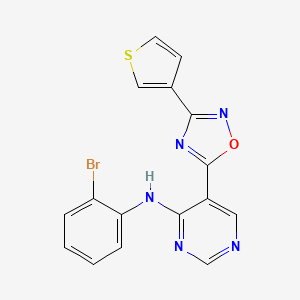

N-(2-bromophenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

描述

属性

IUPAC Name |

N-(2-bromophenyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN5OS/c17-12-3-1-2-4-13(12)20-15-11(7-18-9-19-15)16-21-14(22-23-16)10-5-6-24-8-10/h1-9H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRTZMUFWXVFNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a brominated aromatic compound reacts with the pyrimidine core.

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

Attachment of the Thiophenyl Group: The thiophenyl group can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophenyl boronic acid or stannane.

Industrial Production Methods

Industrial production of This compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing and heat transfer, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

N-(2-bromophenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine: can undergo various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Cyclization: The oxadiazole ring can undergo cyclization reactions to form different heterocyclic compounds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Cyclization: Catalysts like copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)2) in the presence of ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

科学研究应用

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C16H10BrN5OS

- IUPAC Name : N-(2-bromophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine

- CAS Number : 2034571-21-4

The presence of both the bromophenyl and thiophenyl groups contributes to its potential biological activities, while the oxadiazole moiety is known for its role in enhancing pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, compounds similar to N-(2-bromophenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine have shown promising results against various cancer cell lines. The introduction of electron-withdrawing groups (EWGs) has been correlated with increased antitumor activity.

In vitro studies demonstrated that certain oxadiazole derivatives exhibited significant cytotoxicity against melanoma and pancreatic cancer cell lines, with IC50 values in the low micromolar range. This suggests that modifications to the structure can enhance selectivity and efficacy against specific cancer types .

Enzyme Inhibition

The compound's oxadiazole structure is also linked to enzyme inhibition properties. Research indicates that derivatives of 1,2,4-oxadiazole can selectively inhibit carbonic anhydrases (CAs), which are pivotal in tumor growth and metastasis. For example, certain analogs showed nanomolar potency against membrane-bound cancer-related carbonic anhydrases (hCA IX and XII), making them potential candidates for targeted cancer therapies .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. The introduction of various substituents on the oxadiazole ring can lead to a library of compounds for screening against biological targets.

Table 1: Synthesis Pathways for Oxadiazole Derivatives

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Bromination of phenol | 2-Bromophenol |

| 2 | Reaction with thiophene | Thiophene derivative |

| 3 | Formation of oxadiazole | Oxadiazole derivative |

| 4 | Coupling with pyrimidine | Final product |

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds:

Case Study 1: Anticancer Activity

A study evaluated a series of oxadiazole derivatives against multiple cancer cell lines (MCF7, SK-MEL-2). The most promising compound exhibited an IC50 value of 0.65 µM against SK-MEL-2 cells, indicating strong anticancer potential .

Case Study 2: Enzyme Inhibition

Research demonstrated that specific modifications to the oxadiazole ring led to enhanced inhibition of hCA IX with K_i values as low as 89 pM. This highlights the therapeutic potential for developing selective inhibitors targeting these enzymes in cancer treatment .

作用机制

The mechanism of action of N-(2-bromophenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application.

相似化合物的比较

Core Structure and Substituent Variations

The table below highlights key structural differences and similarities with related compounds:

Functional Group Impact on Activity

- Bromophenyl vs. In contrast, the methanesulfonyl group in ’s analog introduces polarity, enhancing solubility but possibly limiting blood-brain barrier penetration .

- Thiophene vs. Halogenated Aromatics : The thiophen-3-yl group in the target compound may engage in π-π stacking with hydrophobic receptor pockets, similar to the chloro/fluorophenyl groups in MA2 (). However, halogenated aromatics in MA2 show higher CB2 affinity (Ki < 10 nM), suggesting halogens optimize receptor interactions .

- Oxadiazole Linker : The 1,2,4-oxadiazole ring is a common bioisostere for ester or amide groups, improving metabolic stability. In , oxadiazole-propionamides exhibit CB2 selectivity, highlighting the scaffold’s versatility in receptor targeting .

生物活性

N-(2-bromophenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Biological Activity Overview

Recent studies have indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant biological activities, particularly in anticancer applications. The specific compound has been shown to target various cancer cell lines effectively.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 pathway |

| HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest at G0-G1 phase |

| PANC-1 (Pancreatic) | 1.25 | Disruption of DNA replication machinery |

These findings suggest that the compound may act as a potent anticancer agent by inducing apoptosis and disrupting cell cycle progression.

Research indicates that this compound operates through several mechanisms:

- Apoptosis Induction : Flow cytometry assays revealed that the compound significantly increases apoptotic cell death in treated cancer cells .

- Cell Cycle Arrest : The compound was shown to arrest the cell cycle at the G0-G1 phase in various cancer cell lines, indicating its potential to inhibit tumor growth by preventing cells from entering mitosis .

- Molecular Interactions : Molecular docking studies suggest that the compound interacts favorably with key receptors involved in cell proliferation and survival pathways, similar to known anticancer drugs like Tamoxifen .

Study 1: Efficacy Against Breast Cancer Cells

A study published in MDPI highlighted the efficacy of similar oxadiazole derivatives against breast cancer cell lines. The compounds demonstrated IC50 values significantly lower than those of standard chemotherapy agents like doxorubicin .

Study 2: Selectivity for Cancer Cells

Another investigation focused on the selectivity of oxadiazole derivatives for cancerous versus non-cancerous cells. The results showed that these compounds exhibited higher cytotoxicity towards cancer cells while sparing normal cells, presenting a promising therapeutic window .

常见问题

Q. Challenges :

- Regioselectivity : Competing reactions during oxadiazole formation may yield regioisomers; monitoring via TLC or HPLC is critical .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization is required to remove unreacted intermediates, particularly brominated byproducts .

How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?

Basic Structural Characterization

SCXRD is essential for confirming molecular geometry and intermolecular interactions:

- Refinement : Use SHELXL (from the SHELX suite) for refining atomic coordinates and thermal parameters, leveraging high-resolution data (R-factor < 0.05) .

- Hydrogen Bonding : Identify intramolecular N–H⋯N or C–H⋯O bonds, as seen in analogous pyrimidine derivatives, to validate tautomeric forms .

- Dihedral Angles : Analyze angles between the oxadiazole, pyrimidine, and thiophene rings to assess planarity (e.g., deviations >10° suggest steric strain) .

What in vitro assays are appropriate for evaluating the kinase inhibitory potential of this compound?

Q. Basic Biological Screening

- Cell-Based Assays : Measure cytotoxicity in cancer cell lines (e.g., IC₅₀ via MTT assay) and monitor mitotic failure phenotypes (e.g., aberrant histone H3 phosphorylation) .

- Enzyme Inhibition : Use fluorescence polarization assays to quantify aurora kinase inhibition (Ki values < 10 nM indicate high potency) .

How should researchers address contradictions between computational predictions and experimental bioactivity data?

Q. Advanced Data Analysis

- Iterative Validation : Reconcile discrepancies by repeating simulations with adjusted force fields (e.g., AMBER for docking) and experimental replicates .

- Binding Site Analysis : Perform alanine scanning mutagenesis on predicted kinase targets to confirm critical residues for interaction .

What strategies optimize the yield of the 1,2,4-oxadiazole ring formation during synthesis?

Q. Advanced Synthesis Optimization

- Catalysis : Use ZnCl₂ or CuI to accelerate cyclization and reduce side reactions .

- Solvent Control : Conduct reactions in anhydrous DMF or THF to minimize hydrolysis of intermediates .

- Real-Time Monitoring : Employ in-situ FTIR to track nitrile oxide intermediates and optimize reaction termination .

Which intermolecular interactions stabilize the crystal packing, and how do they influence physicochemical properties?

Q. Advanced Structural Analysis

- Hydrogen Bonds : Weak C–H⋯O and N–H⋯N interactions create 1D chains, enhancing thermal stability but reducing aqueous solubility .

- π-Stacking : Thiophene-pyrimidine face-to-face stacking (3.5–4.0 Å spacing) improves crystallinity but may hinder dissolution in polar solvents .

How can molecular docking studies investigate interactions with aurora kinases?

Q. Advanced Computational Modeling

- Docking Workflow : Use AutoDock Vina with crystal structures of aurora A/B (PDB: 2W1C/4D3M) to predict binding poses .

- Free Energy Calculations : Apply MM-GBSA to rank ligand efficacy, focusing on hydrophobic interactions with the kinase hinge region .

What analytical techniques characterize regioisomeric impurities in the final product?

Q. Basic Quality Control

- 2D NMR : NOESY or HSQC can distinguish regioisomers via through-space correlations (e.g., H-2 thiophene vs. H-5 pyrimidine) .

- LC-MS/MS : Use reverse-phase columns (C18) with high-resolution mass detection to separate and identify brominated byproducts .

How does the 2-bromophenyl substituent affect reactivity in cross-coupling reactions?

Q. Advanced Reactivity Analysis

- Electron-Withdrawing Effect : The bromine atom directs electrophilic substitution to the para position, favoring Suzuki couplings with boronic acids .

- Steric Hindrance : Ortho-bromine reduces accessibility to metal catalysts (e.g., Pd(PPh₃)₄), requiring elevated temperatures (>100°C) for Buchwald-Hartwig amination .

What protocols validate the compound's stability under various storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。